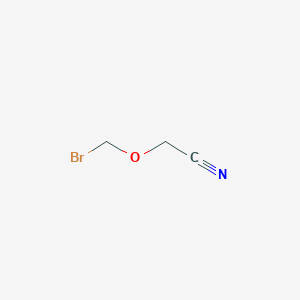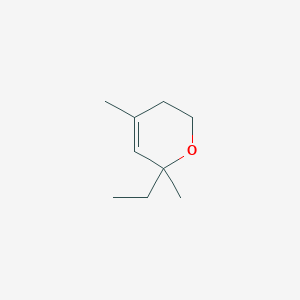![molecular formula C14H12N2O6 B14614632 2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol CAS No. 59919-84-5](/img/structure/B14614632.png)
2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol is an organic compound characterized by the presence of hydroxyl and nitro groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol typically involves the nitration of a suitable precursor, followed by a series of chemical reactions to introduce the hydroxyl and methyl groups. One common method involves the nitration of 2-methylphenol (o-cresol) using a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring. The resulting nitro compound is then subjected to further reactions to introduce the hydroxyl group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent sensor for detecting metal ions such as cadmium.
Medicine: Studied for its potential antimicrobial and anticancer properties due to the presence of nitro groups.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. For instance, the compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique fluorescence properties. This makes it useful in sensing applications .
相似化合物的比较
Similar Compounds
- 2-Hydroxy-5-nitrophenylacetic acid
- 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
- 2-{(E)-[(2-Hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol
Uniqueness
2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol is unique due to the specific arrangement of hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent sensor for metal ions sets it apart from other similar compounds .
属性
CAS 编号 |
59919-84-5 |
|---|---|
分子式 |
C14H12N2O6 |
分子量 |
304.25 g/mol |
IUPAC 名称 |
2-[(2-hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-5-10(14(18)12(6-8)16(21)22)7-9-3-2-4-11(13(9)17)15(19)20/h2-6,17-18H,7H2,1H3 |
InChI 键 |
UFQRMJXINKTXJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=C(C(=CC=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
silane](/img/structure/B14614565.png)
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
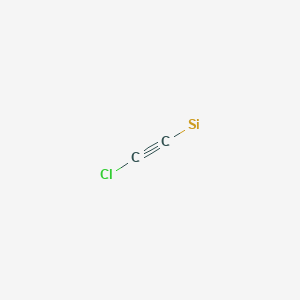
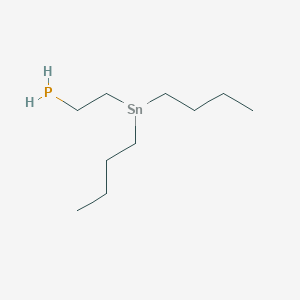
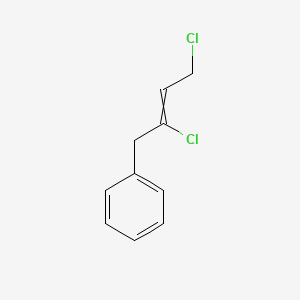
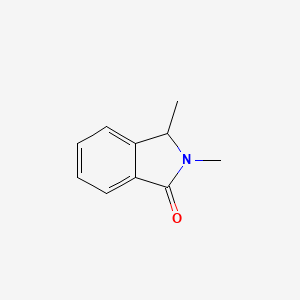
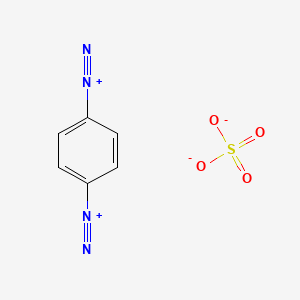
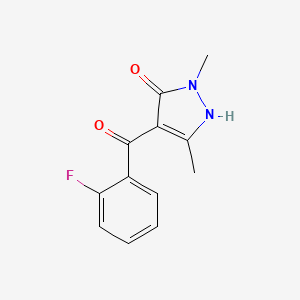
![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)
